molecular formula C7H6N4S B1334951 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- CAS No. 32362-89-3

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Cat. No. B1334951
CAS RN: 32362-89-3
M. Wt: 178.22 g/mol
InChI Key: KQELXNGDFDVDMQ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is a molecule that features a triazole ring substituted with a thiol group and a pyridyl group. This structure is significant in coordination chemistry due to its potential to act as a ligand, binding to various metal ions through its nitrogen and sulfur atoms, which can lead to the formation of complex structures with diverse properties and applications .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole-3-thiols can be achieved using di-2-pyridylthionocarbonate as a thiocarbonyl transfer reagent. This method is suitable for parallel synthesis in a microplate format, which is advantageous for high-throughput screening applications. The process utilizes amines and hydrazides as building blocks, allowing for the generation of a wide variety of triazole-thiol compounds .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- has been investigated using various spectroscopic techniques and quantum chemical calculations. Studies have focused on understanding the tautomerism between thione and thiol forms, vibrational wavenumbers, electronic transition absorption wavelengths, and NMR chemical shifts. Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry, electronic structure, and other properties, which have shown good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of 1H-1,2,4-triazole-3-thiol has been explored in reactions with different electrophiles, such as N-arylmaleimides and α-bromo-γ-butyrolactone. These studies have revealed that thiol-ene click reactions and nucleophilic substitution processes occur, rather than the anticipated [2+3]-cyclocondensation. The resulting compounds have been characterized using NMR spectroscopy, mass spectrometry, and X-ray analysis, and some have shown promising antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- derivatives have been characterized through various analytical techniques. For instance, the coordination complexes of this ligand with transition metals have been studied, suggesting tetrahedral geometries for most complexes, except for Cu(II), which exhibits a square structure. These complexes have been analyzed using elemental analysis, FTIR, UV-visible spectroscopy, NMR, magnetic susceptibility, and conductivity measurements . Additionally, the crystal structure of related compounds has been determined, providing insight into the molecular conformations and intermolecular interactions present in the solid state .

Scientific Research Applications

Spectroscopic Characterization

  • The molecule has been characterized using Fourier transform infrared, laser-Raman, proton and carbon-13 nuclear magnetic resonance chemical shifts, and Ultraviolet (UV)-Visible spectra. These methods help in understanding its molecular structure, vibrational frequencies, and electronic absorption spectroscopy (Gökce et al., 2016).

Thiol-Thione Tautomeric Analysis

  • Research includes the study of thiol-thione tautomerism and spectroscopic properties using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies. This is critical for understanding the molecular structure and behavior of the compound (Gökce et al., 2016).

Synthesis and Property Study

  • Studies focus on the synthesis and analysis of physical and chemical properties of new derivatives of this molecule, which is crucial for developing new materials with specific characteristics (Gotsulya et al., 2018).

Synthesis Methods Development

  • Reports detail convenient synthesis methods using di-2-pyridyl-thionocarbonate, suitable for microplate parallel synthesis. This aids in the production of screening-ready samples (Deprez-Poulain et al., 2007).

Coordination Chemistry

  • Research has been conducted on coordination complexes with this molecule, especially with transition metals like Ni(II), Cu(II), Zn(II), etc., providing insights into its potential applications in materials science (Haddad et al., 2013).

Supramolecular Nanotube Formation

  • The use of this molecule led to the creation of a supramolecular nanotube with high chemical stability and proton-conducting properties, highlighting its potential in nanotechnology applications (Cao et al., 2015).

Antimicrobial Activity

  • Studies include the synthesis and investigation of the antimicrobial activity of derivatives of this molecule, crucial for the development of new pharmaceuticals (Karpun et al., 2021).

Structural and Pharmacological Analysis

  • Investigations into the synthesis, structural features, and potential pharmacological applications of this molecule and its derivatives are key areas of research (Dave et al., 2007).

Anticonvulsant Properties

  • Pioneering studies have indicated that derivatives of this molecule emerge as a unique family of anticonvulsant agents, potentially useful in treating epilepsy (Kadaba, 1988).

Safety And Hazards

1H-1,2,4-Triazole-3-thiol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral and Eye Irrit. 2 .

Future Directions

1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This suggests potential future directions in the field of DNA marker detection.

properties

IUPAC Name

5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELXNGDFDVDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186081
Record name 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

CAS RN

32362-89-3
Record name 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32362-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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